O-(2-Dimethylaminoethyl)-N-benzoyl-DL-tyrosyl-ethylamide oxalate
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Overview
Description
O-(2-Dimethylaminoethyl)-N-benzoyl-DL-tyrosyl-ethylamide oxalate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a dimethylaminoethyl group, a benzoyl group, and a tyrosyl-ethylamide moiety. The oxalate salt form enhances its stability and solubility, making it suitable for various experimental and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-(2-Dimethylaminoethyl)-N-benzoyl-DL-tyrosyl-ethylamide oxalate typically involves multiple steps, starting with the preparation of the individual components. The dimethylaminoethyl group can be introduced through a reaction with dimethylamine, while the benzoyl group is typically added via benzoylation reactions. The tyrosyl-ethylamide moiety is synthesized through peptide coupling reactions involving tyrosine derivatives and ethylamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale peptide synthesis techniques, including solid-phase peptide synthesis (SPPS) and solution-phase synthesis. These methods allow for the efficient and scalable production of the compound with high purity and yield.
Chemical Reactions Analysis
Types of Reactions
O-(2-Dimethylaminoethyl)-N-benzoyl-DL-tyrosyl-ethylamide oxalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
O-(2-Dimethylaminoethyl)-N-benzoyl-DL-tyrosyl-ethylamide oxalate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and peptide chemistry.
Biology: Employed in studies involving protein interactions and enzyme activity.
Medicine: Investigated for potential therapeutic applications, including drug delivery systems.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of O-(2-Dimethylaminoethyl)-N-benzoyl-DL-tyrosyl-ethylamide oxalate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects. The pathways involved may include signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
O,O-diethyl O-[2-(dimethylamino)ethyl] phosphorothioate oxalate: Shares the dimethylaminoethyl group but differs in its overall structure and applications.
Poly(2-(dimethylamino)ethyl methacrylate): Contains the dimethylaminoethyl group and is used in polymer chemistry.
Uniqueness
O-(2-Dimethylaminoethyl)-N-benzoyl-DL-tyrosyl-ethylamide oxalate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its versatility in various reactions and applications sets it apart from other similar compounds.
Properties
CAS No. |
57227-42-6 |
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Molecular Formula |
C24H31N3O7 |
Molecular Weight |
473.5 g/mol |
IUPAC Name |
N-[3-[4-[2-(dimethylamino)ethoxy]phenyl]-1-(ethylamino)-1-oxopropan-2-yl]benzamide;oxalic acid |
InChI |
InChI=1S/C22H29N3O3.C2H2O4/c1-4-23-22(27)20(24-21(26)18-8-6-5-7-9-18)16-17-10-12-19(13-11-17)28-15-14-25(2)3;3-1(4)2(5)6/h5-13,20H,4,14-16H2,1-3H3,(H,23,27)(H,24,26);(H,3,4)(H,5,6) |
InChI Key |
DQTDVCOQJFNTLG-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C(CC1=CC=C(C=C1)OCCN(C)C)NC(=O)C2=CC=CC=C2.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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